Lipophilicity Enhancement vs. Core Scaffold
The title compound exhibits a computed LogP (XLogP3) of 3.7 [1], which is 3.6 log units higher than the XLogP3-AA of 0.1 reported for the unsubstituted 2-thioxooxazolidin-4-one scaffold (CAS 2346-24-9) [2]. This increase reflects the contribution of the benzyloxy, methyl, and phenyl substituents and predicts significantly enhanced membrane partitioning.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.7 (predicted) |
| Comparator Or Baseline | 2-Thioxooxazolidin-4-one (core scaffold): XLogP3-AA = 0.1 (computed) |
| Quantified Difference | ΔLogP = +3.6 |
| Conditions | Computational prediction: XLogP3 algorithm (target) and XLogP3-AA (PubChem) for comparator |
Why This Matters
A 3.6-log increase in lipophilicity can translate into orders-of-magnitude differences in membrane permeability and tissue distribution, making the title compound a distinct candidate for assays requiring higher passive diffusion or blood–brain barrier penetration relative to the core scaffold.
- [1] Molaid. 5-Methyl-5-phenyl-3-phenylmethoxy-2-thioxooxazolidin-4-on | 88051-62-1. https://www.molaid.com/MS_3077174 (accessed 2026-04-29). View Source
- [2] PubChem. 2-Thio-2,4-oxazolidinedione (CID 3380372). https://pubchem.ncbi.nlm.nih.gov/compound/2-thioxooxazolidin-4-one (accessed 2026-04-29). View Source
